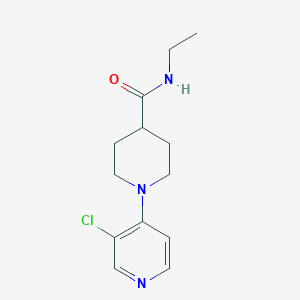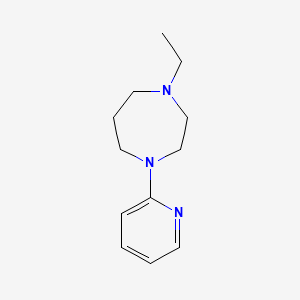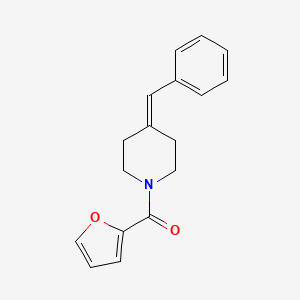
2-(3-Chlorophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-3-methylbutanamide, also known as Phenibut, is a nootropic drug that has been widely used for its anxiolytic and cognitive-enhancing effects. This compound was first synthesized in the Soviet Union in the 1960s and has since gained popularity in many countries.
Mecanismo De Acción
2-(3-Chlorophenyl)-3-methylbutanamide acts as a GABA analogue and binds to GABA receptors in the brain. It has been shown to increase GABA levels in the brain and enhance the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a calming effect on the brain. This compound also has an affinity for dopamine receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. This compound has been shown to have a neuroprotective effect and may protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chlorophenyl)-3-methylbutanamide has several advantages for lab experiments, including its ability to enhance cognitive function and reduce anxiety in animal models. However, this compound has limitations, including its potential for abuse and dependence. It is important to use appropriate doses and monitor for adverse effects when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for research on 2-(3-Chlorophenyl)-3-methylbutanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and dependence. Finally, more studies are needed to investigate the mechanisms underlying this compound's cognitive-enhancing and anxiolytic effects.
Métodos De Síntesis
2-(3-Chlorophenyl)-3-methylbutanamide is synthesized through the reaction of γ-aminobutyric acid (GABA) with β-phenyl-γ-butyrolactone. The reaction is catalyzed by hydrochloric acid and yields 2-(3-chlorophenyl)-3-methylbutyric acid, which is then converted into this compound by the addition of ammonia and acetic anhydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-3-methylbutanamide has been extensively studied for its anxiolytic and cognitive-enhancing effects. It has been shown to improve cognitive function, memory, and learning ability in animal models and humans. Additionally, this compound has been used to treat anxiety, depression, insomnia, and alcohol withdrawal syndrome. It has also been investigated for its potential to enhance physical performance and reduce stress.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFIRTVHGGNWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)

![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

